5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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Overview
Description
5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound with a unique structure that combines a fluorophenyl group, a piperazine moiety, and a pyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)pyrimidine
- 3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its pyrazolopyrimidine core and the presence of both fluorophenyl and piperazine groups make it a versatile compound for various applications.
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6/c1-25-8-10-26(11-9-25)7-6-16-14-27-20(17(12-22)13-23-27)24-19(16)15-2-4-18(21)5-3-15/h2-5,13-14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBDFOPPOGKEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CN3C(=C(C=N3)C#N)N=C2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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